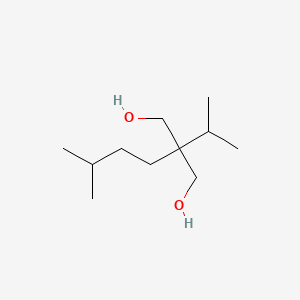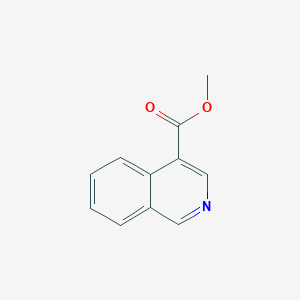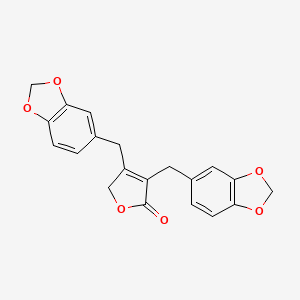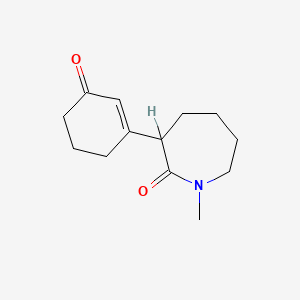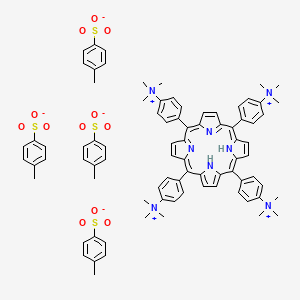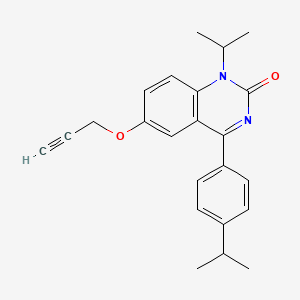rhodium(I) tetrafluoroborate CAS No. 79255-71-3](/img/structure/B1589652.png)
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Übersicht
Beschreibung
“1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is a rhodium-based catalyst used for regioselective hydrogenation and enantioselective reductive amination reactions . It is a compound with the formula Rh [P (COD) (CO) (CF)]BF . This complex has been applied in the study of protein sequences and magnetic hyperpolarization .
Synthesis Analysis
This compound is used as a catalyst in the intramolecular hydroamination of olefins and for reductive aminations .Molecular Structure Analysis
The molecular formula of this compound is C36H40BF4P2Rh . It is a member of the family of organometallic complexes containing the [Rh (CO) (dppe)] unit .Chemical Reactions Analysis
This compound is used as a catalyst for the regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine. It is also used for the enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 205 °C (dec.) (lit.) . Its molecular weight is 724.4 .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate is used as a catalyst in organic synthesis. It has been effectively employed in the hydrogenation of cyclohexadiene to produce olefins, which are further converted into compounds like α-bisabolol, an organic compound used in the fragrance industry (Nemoto et al., 1993). This demonstrates its utility in producing fine chemicals with specific desired characteristics.
Homogeneous Catalysis
This compound serves as a homogeneous catalyst in various chemical reactions. For example, it has been investigated for the hydrogenation of 2-acetamidoacrylic acid, showcasing its ability to be reused in hydrogenation reactions. This reusability aspect is significant in industrial processes, offering economic and environmental benefits (Uehara & Bailar, 1982).
Conformational Studies
The compound has been studied for its conformational equilibria in metal chelate complexes. Understanding these equilibria is crucial for developing more efficient catalytic systems, as the conformation of the catalyst can significantly influence its reactivity and selectivity (Chaloner, 1984).
Asymmetric Hydroformylation
It has shown significant potential in asymmetric hydroformylation, which is a critical process in the pharmaceutical and agrochemical industries for producing chiral compounds. Studies have revealed that certain derivatives of this compound can achieve high stereoselectivity, which is a valuable property in the synthesis of enantiomerically pure substances (Hayashi et al., 1979).
Cyclometalation Reactions
The compound is involved in cyclometalation reactions, which are fundamental in creating metal-centered cyclic compounds. These reactions have applications in developing new materials and catalysts (Sjoevall et al., 2001).
In Catalyst-Substrate Adducts
It plays a role in forming catalyst-substrate adducts in asymmetric catalytic hydrogenation. Understanding these adducts is essential for improving catalytic processes in terms of efficiency and selectivity (Mcculloch et al., 1990).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFFTCAXGHJOA-ONEVTFJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449059 | |
| Record name | [Rh(dppb)(COD)]BF4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79255-71-3 | |
| Record name | [Rh(dppb)(COD)]BF4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of rhodium(I) tetrafluoroborate in hyperpolarizing hyperbranched polymers for molecular imaging?
A1: rhodium(I) tetrafluoroborate acts as a catalyst in the parahydrogen-induced polarization (PHIP) process. [] Specifically, it catalyzes the addition of parahydrogen (p-H2) to alkyne groups incorporated into the hyperbranched polymer structure. This hydrogenation reaction transfers the nuclear spin alignment from p-H2 to the polymer, effectively "hyperpolarizing" it. This hyperpolarization dramatically increases the signal intensity of the polymer in magnetic resonance imaging (MRI), making it a more sensitive contrast agent. [] The study chose d6-acetone as the solvent due to the catalyst's high solubility in it. []
Q2: Are there alternative catalysts to rhodium(I) tetrafluoroborate for this application?
A2: While the study specifically focuses on rhodium(I) tetrafluoroborate, other rhodium-based catalysts, as well as catalysts based on different transition metals like iridium or ruthenium, are known to facilitate parahydrogen addition reactions. The choice of an optimal catalyst depends on various factors, including its activity, selectivity for the desired hydrogenation reaction, and compatibility with the specific polymer and experimental conditions. Further research exploring alternative catalysts for hyperpolarizing polymers via PHIP could be beneficial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


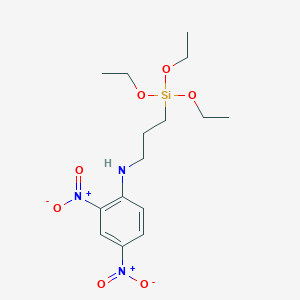



![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
